molecular formula C24H25N3O2 B11404025 N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11404025
M. Wt: 387.5 g/mol
InChI Key: UFROVQFLPYUQKF-UHFFFAOYSA-N
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Description

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core linked to a furan ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with a propyl halide in the presence of a base.

    Coupling with the Furan Ring: The final step involves coupling the propyl-benzodiazole intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The propyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted propyl-benzodiazole derivatives.

Scientific Research Applications

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, potentially modulating their activity. The furan ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PYRROLE-2-CARBOXAMIDE: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to the presence of both a benzodiazole core and a furan ring, which confer distinct electronic and steric properties. This combination can result in unique biological activities and applications in various fields.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-17-11-12-18(2)19(15-17)16-27-21-8-4-3-7-20(21)26-23(27)10-5-13-25-24(28)22-9-6-14-29-22/h3-4,6-9,11-12,14-15H,5,10,13,16H2,1-2H3,(H,25,28)

InChI Key

UFROVQFLPYUQKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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